1-[3-(6-Chloropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
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Overview
Description
1-[3-(6-Chloropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chloropyridine moiety linked to an oxadiazole ring, which is further connected to a methanamine group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(6-Chloropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chloropyridine Moiety: The chloropyridine group can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with a chlorinating agent.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(6-Chloropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-[3-(6-Chloropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3-(6-Chloropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (6-Chloropyridin-3-yl)methanamine
- (6-Methoxypyridin-3-yl)methanamine
- (6-Bromopyridin-3-yl)methanamine
Uniqueness
1-[3-(6-Chloropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is unique due to the presence of both the chloropyridine and oxadiazole moieties, which impart distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C8H8Cl2N4O |
---|---|
Molecular Weight |
247.08 g/mol |
IUPAC Name |
[3-(6-chloropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H7ClN4O.ClH/c9-6-2-1-5(4-11-6)8-12-7(3-10)14-13-8;/h1-2,4H,3,10H2;1H |
InChI Key |
DNWBKNROPZIWDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NOC(=N2)CN)Cl.Cl |
Origin of Product |
United States |
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